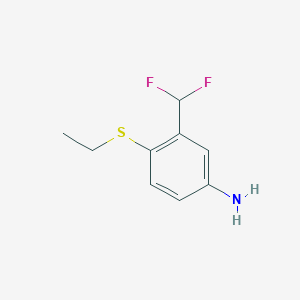

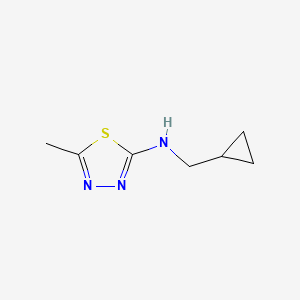

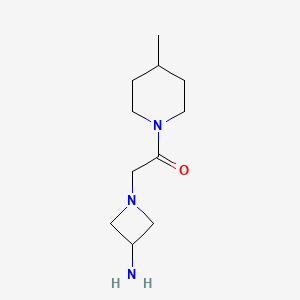

![molecular formula C9H10N4O B1489900 3-(azetidin-3-yl)-1H-imidazo[4,5-b]pyridin-2(3H)-one CAS No. 1452561-18-0](/img/structure/B1489900.png)

3-(azetidin-3-yl)-1H-imidazo[4,5-b]pyridin-2(3H)-one

説明

3-(azetidin-3-yl)-1H-imidazo[4,5-b]pyridin-2(3H)-one, commonly referred to as AZP, is an organic compound with a wide range of applications in both scientific research and industry. AZP is a heterocyclic compound, containing both nitrogen and oxygen atoms in its ring structure. It has been studied for its potential to be used as a drug, a catalyst, or a building block for various materials. AZP has been found to possess unique physical and chemical properties, which makes it an attractive material for a variety of applications.

科学的研究の応用

Akt Inhibitors in Cancer Therapy

This compound has been identified as a potential Akt inhibitor . Akt, also known as protein kinase B, is a critical component of the PI3K/Akt/mTOR pathway, which is often dysregulated in cancers . Inhibitors targeting Akt can prevent the phosphorylation and activation of downstream proteins, thereby inhibiting cancer cell growth and survival. The compound’s ability to bind to the ATP-binding cleft of Akt and its efficacy in inhibiting Akt activation and its downstream target PRAS40 in vitro, as well as in vivo pharmacodynamic and pharmacokinetic studies, make it a promising candidate for cancer therapy .

Allosteric Modulation of Kinases

The structural analysis of this compound bound to Akt has revealed that it acts through a mechanism distinct from kinase domain ATP-competitive inhibitors . This suggests its role as an allosteric modulator, which can be crucial for designing drugs with fewer side effects due to the selective modulation of kinase activity.

Drug Repurposing

The compound’s unique binding properties make it a candidate for drug repurposing. Computational drug repurposing studies have shown that allosteric Akt inhibitors can be effective against non-small cell lung cancer . This approach can significantly reduce the time and cost associated with drug development.

Pharmacokinetics and Pharmacodynamics

The compound has demonstrated favorable pharmacokinetic and pharmacodynamic properties in mouse models . These properties include oral bioavailability and effective inhibition of Akt activation and downstream effectors following oral dosing, which are essential for the development of orally administered drugs.

Structural Biology and Crystallography

The crystal structure of Akt1 in complex with this compound provides valuable insights into the molecular interactions and conformational changes upon binding . This information is vital for the rational design of new inhibitors and understanding the structure-activity relationship.

Apoptosis Induction in Leukemia

Research has indicated that pyrimidine-5-carbonitrile derivatives, which share a similar core structure with this compound, can induce apoptosis in leukemia cells through the inhibition of the PI3K/Akt axis . This highlights the potential application of this compound in inducing programmed cell death in cancerous cells.

Biochemical and Biophysical Screening

The compound has been used in biochemical and biophysical screening strategies to identify and optimize small molecule Akt1 inhibitors . This application is crucial for early-stage drug discovery and development.

作用機序

Target of Action

The primary target of the compound 3-(Azetidin-3-yl)-1H-imidazo[4,5-b]pyridin-2(3H)-one is the protein kinase B, also known as Akt . Akt plays a crucial role in multiple cellular processes such as glucose metabolism, apoptosis, cell proliferation, transcription and cell migration .

Mode of Action

The compound acts as an ATP-independent inhibitor of Akt . It binds to Akt in a distinct manner compared to ATP-competitive inhibitors . The binding of this compound results in the occlusion of the ATP binding cleft by a number of hydrophobic residues . This prevents ATP from binding, thereby inhibiting the activation of Akt .

Biochemical Pathways

The inhibition of Akt affects several downstream pathways. One of the key targets is PRAS40, a substrate of Akt . The inhibition of Akt leads to a decrease in the phosphorylation of PRAS40 . Another downstream effector that is affected is p70S6, a kinase involved in protein synthesis .

Pharmacokinetics

The compound has been shown to be orally bioavailable . In vivo pharmacodynamic and pharmacokinetic studies have demonstrated that the compound is effective at inhibiting the activation of Akt and its downstream effectors following oral dosing in mice .

Result of Action

The result of the action of the compound is a potent inhibition of intracellular Akt activation . This leads to a decrease in the phosphorylation of downstream targets such as PRAS40 and p70S6 . The inhibition of these proteins can lead to a decrease in cell proliferation and an increase in apoptosis, making this compound potentially useful in the treatment of cancers .

特性

IUPAC Name |

3-(azetidin-3-yl)-1H-imidazo[4,5-b]pyridin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N4O/c14-9-12-7-2-1-3-11-8(7)13(9)6-4-10-5-6/h1-3,6,10H,4-5H2,(H,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVJTZJCSFVLALP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1)N2C3=C(C=CC=N3)NC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(azetidin-3-yl)-1H-imidazo[4,5-b]pyridin-2(3H)-one | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

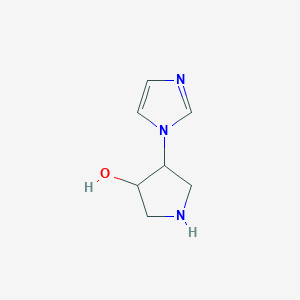

![3-propyl-2-(pyrrolidin-3-yl)-3H-imidazo[4,5-b]pyridine](/img/structure/B1489830.png)

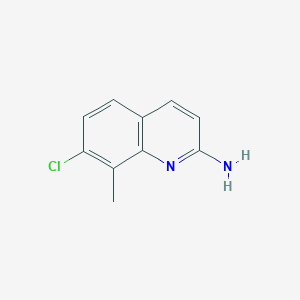

![1-[2-Oxo-2-(piperidin-1-yl)ethyl]azetidine-3-carboxylic acid](/img/structure/B1489831.png)

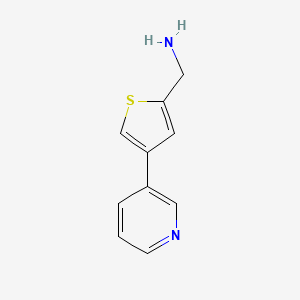

![3-Amino-1-[3-(methoxymethyl)pyrrolidin-1-yl]propan-1-one](/img/structure/B1489832.png)

![1-{[(2-Aminoethyl)amino]methyl}cyclopentan-1-ol](/img/structure/B1489836.png)

![1-[(2,4-Difluorophenyl)methyl]azetidine-3-carboxylic acid](/img/structure/B1489840.png)